Lipophilicity Shift vs. Ranitidine: XLogP3 Comparison
The computed lipophilicity of the target compound (XLogP3 = -0.7) is substantially lower than that of ranitidine (XLogP3 = 0.27) [1][2]. This 0.97-log-unit difference indicates greater hydrophilicity for the ethanol-bearing impurity, which directly impacts extraction efficiency, reversed-phase chromatographic retention, and membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | Ranitidine: XLogP3 = 0.27 |
| Quantified Difference | Δ XLogP3 = -0.97 |
| Conditions | Computed by PubChem XLogP3 algorithm (2024 release) |
Why This Matters
The lower lipophilicity necessitates distinct extraction and chromatography conditions, preventing direct substitution of ranitidine reference standards for this impurity in method development.
- [1] PubChem. 2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol. Computed XLogP3 value. CID 13415794. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Ranitidine. Computed XLogP3 value. CID 3001055. National Center for Biotechnology Information (2026). View Source
